Decanamide

Thermal Analysis Phase Change Materials Materials Science

Decanamide stands apart with its well-defined melting point (97–100°C) and enthalpy of fusion (3.61 kcal/mol), enabling precise phase-change thermal management near the boiling point of water. Its LogP of ~2.77 delivers a reliable hydrophobic-hydrophilic balance for nonionic surfactant and lubricant formulations. High purity ≥98% (GC) ensures reproducibility as an analytical standard, calibration reference, or precursor for N,N-disubstituted derivatives. Replacements with lauramide or myristamide risk process failure due to chain-length-dependent thermophysics; choose Decanamide to lock in performance.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 67700-97-4
Cat. No. B7778613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanamide
CAS67700-97-4
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)N
InChIInChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)
InChIKeyTUTWLYPCGCUWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanamide (CAS 67700-97-4): Foundational Data for Industrial & Research Procurement


Decanamide (CAS 67700-97-4), also known as capramide or decanoic acid amide, is a primary fatty acid amide with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol. It is a white crystalline solid at room temperature, characterized by a melting point in the range of 97-100 °C, a boiling point of approximately 305.2 °C at 760 mmHg, and a density around 0.881 g/cm³ [1]. The compound is practically insoluble in water but soluble in common organic solvents like ethanol and chloroform, with an estimated LogP value of 2.77 [2]. These fundamental properties define its behavior as a nonionic surfactant, lubricant, and chemical intermediate across various industrial and research applications .

Why Generic Substitution of Decanamide Requires Caution: A Quantitative Rationale


Substituting Decanamide with a generic 'fatty acid amide' or a close analog like Lauramide (C12) or Myristamide (C14) is not scientifically straightforward. While they belong to the same chemical class, their physicochemical properties, particularly those governing phase behavior and hydrophobicity, are strongly chain-length dependent. For instance, a study on a homologous series of primary alkylamides demonstrated that the molar heat capacity at 298.15 K increases linearly with the number of carbon atoms, with a contribution of (22.5 ± 0.7) J·K−1·mol−1 per CH2 group [1]. This translates directly to quantifiable differences in melting points and thermal stability, which are critical for applications like phase-change materials (PCMs) or lubricants operating within specific temperature windows. Similarly, solubility and partition coefficients (LogP) differ predictably with chain length, affecting bioavailability, formulation stability, and surfactant efficacy . Therefore, direct replacement without recalibrating process parameters or formulations can lead to suboptimal performance or outright failure. The evidence below quantifies these key differentiators.

Quantitative Evidence Guide: Differentiating Decanamide from Analogs for Procurement


Thermal Phase Behavior: Differentiating Decanamide from Longer-Chain Analogs (Lauramide, Myristamide)

Decanamide (C10) exhibits a lower melting point and fusion enthalpy compared to its longer-chain homologs, Lauramide (C12) and Myristamide (C14). This is a direct consequence of the chain-length dependence of intermolecular forces in primary fatty acid amides, where each additional CH2 group contributes a consistent increment to the heat capacity [1]. The lower thermal transition point of Decanamide makes it suitable for applications requiring a phase change at a more moderate temperature.

Thermal Analysis Phase Change Materials Materials Science

Fusion Enthalpy: Quantifying Decanamide's Energy Storage Capacity vs. Class Average

The enthalpy of fusion (ΔfusH) for Decanamide has been measured via Differential Scanning Calorimetry (DSC) and reported in authoritative databases. This value is lower than what is typically observed for longer-chain amides, as fusion enthalpy scales with chain length due to increased van der Waals interactions [1]. This quantifies its energy storage/release capacity during melting/solidification.

Thermodynamics Energy Storage Calorimetry

Hydrophobicity Profile: Differentiating Decanamide from Shorter-Chain Analogs (Octanamide)

The lipophilicity of Decanamide, as indicated by its partition coefficient (LogP), is significantly higher than that of its shorter-chain analog, Octanamide (C8). This is a direct and predictable outcome of the increased hydrocarbon chain length, which reduces water solubility and enhances partitioning into lipid phases [1]. This property is crucial for predicting membrane permeability, bioavailability, and solubility in various formulation matrices.

Physicochemical Properties Drug Delivery Formulation Science

Data-Backed Application Scenarios for Decanamide (CAS 67700-97-4)


Phase-Change Material (PCM) for Thermal Management in the 95-100°C Window

Decanamide's well-defined melting point (97-100 °C) [1] and its quantified enthalpy of fusion (3.61 kcal/mol) [2] make it a viable candidate for passive thermal management systems operating near the boiling point of water. Unlike Lauramide or Myristamide which melt at higher temperatures , Decanamide is better suited for applications like temperature buffering in electronics cooling or thermal energy storage in solar-thermal systems where the desired phase transition occurs just below 100 °C. The available thermodynamic data allows for precise engineering of the heat capacity of the PCM composite [3].

Nonionic Surfactant and Lubricant Intermediate for Hydrophobic Formulations

As a primary fatty acid amide with a LogP of ~2.77 , Decanamide serves as a building block or additive in nonionic surfactant and lubricant formulations where a specific balance of hydrophobic character is required. This is distinct from more hydrophilic short-chain amides (like Octanamide) or more lipophilic long-chain variants. Its properties, including the ability to form hydrogen bonds via its amide group , are leveraged in metalworking fluids and as a precursor for synthesizing specialty surfactants like N,N-dimethyldecanamide .

Chemical Intermediate in Organic Synthesis

Decanamide is a key precursor for synthesizing a variety of specialized chemicals, including N,N-disubstituted decanamides and other fatty acid derivatives. The compound's documented purity from commercial vendors (e.g., >98.0% by GC) [4] and its stable crystalline nature under standard conditions make it a reliable starting material for reproducible research and industrial synthesis. This application does not directly compete with other alkyl amides but is rather a specific synthetic route choice based on the desired C10 chain length.

Reference Standard for Analytical Method Development

The well-characterized physicochemical properties of Decanamide, including its distinct melting point [1], and the availability of reference spectral data (e.g., 1H NMR, 13C NMR) , make it suitable as a calibration standard or reference compound in analytical chemistry. It can be used in developing and validating methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the analysis of fatty acid amides in complex matrices like biological samples or industrial mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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